ML291

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

ML291の合成は、コア構造の調製から始まり、官能基の導入が続く、複数のステップを含みます。主なステップは以下のとおりです。

ニトロフランコアの形成: これは、ニトロ基を導入するためにフランのニトロ化を伴います。

スルホン化: スルホニル基の導入は、クロロスルホン酸との反応によって達成されます。

ピペリジンとのカップリング: 最終ステップは、スルホン化された中間体を、制御された条件下で4-クロロピペリジンとカップリングすることです.

工業的製造方法

This compoundの具体的な工業的製造方法は広く文書化されていませんが、一般的なアプローチは、ラボでの合成プロセスをスケールアップすることです。 これには、反応条件の最適化、工業グレードの試薬の使用、一貫した製品品質と収率を確保するための大型反応器の採用が含まれます .

化学反応の分析

反応の種類

ML291は、以下を含むいくつかの種類の化学反応を起こします。

酸化: ニトロフラン部分は、特定の条件下で酸化を受ける可能性があります。

還元: ニトロ基は、触媒の存在下で水素ガスなどの還元剤を使用して、アミノ基に還元できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: パラジウム触媒を用いた水素ガスまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物

酸化: ニトロフラン部分の酸化誘導体。

還元: this compoundのアミノ誘導体。

置換: さまざまな置換スルホンアミド誘導体.

科学的研究への応用

This compoundは、幅広い科学的研究への応用があります。

化学: 未折り畳みタンパク質応答を研究するための化学プローブとして使用されます。

生物学: 細胞ストレスとアポトーシスにおけるUPRの役割を調査します。

医学: がん細胞でアポトーシスを誘導することによって、がん治療における潜在的な治療的応用を探ります。

科学的研究の応用

Key Applications

-

Cancer Research

- Induction of Apoptosis : ML291 has been shown to induce apoptosis in various cancer cell lines by overwhelming the adaptive capacity of the UPR. This results in morphological changes typical of apoptosis, such as cell shrinkage and DNA fragmentation.

- Targeting Cancer Cells : The specificity of this compound for activating apoptotic pathways without affecting normal cells under less stressful conditions makes it a promising candidate for targeted cancer therapies.

-

Neurodegenerative Disease Studies

- Neuroprotective Roles : this compound's ability to modulate UPR pathways implicated in neurodegenerative diseases suggests its potential for protecting against neuronal cell death while selectively eliminating dysfunctional cells.

-

Biochemical Research

- Chemical Probe : this compound serves as a valuable chemical probe for studying UPR mechanisms and their implications in various diseases, enhancing our understanding of cellular stress responses.

Case Study 1: Induction of Apoptosis in Oral Squamous Cell Carcinoma

A study investigated the effects of this compound on oral squamous cell carcinoma (OSCC) cells. The compound was found to activate UPR pathways leading to significant apoptosis in OSCC cell lines, demonstrating its potential as a therapeutic agent against this type of cancer .

Case Study 2: Neuroprotective Effects

Research exploring this compound's effects on neurodegenerative models indicated that it could selectively induce apoptosis in stressed neuronal cells while preserving healthier neurons. This dual action highlights its potential utility in treating conditions like Alzheimer's disease where selective cell death is beneficial.

Comparative Data Table

The following table summarizes the key features and comparative analysis of this compound with other compounds targeting similar pathways:

| Compound Name | Chemical Structure | Mechanism of Action | Unique Features |

|---|---|---|---|

| This compound | This compound Structure | Activates apoptotic arm of UPR | Selective for stressed cells |

| CCT020312 | Similar sulfonamide structure | Induces apoptosis via UPR | Targets specific cancer types |

| GSK2606414 | Inhibitor of PERK pathway | Modulates UPR response | Focused on neuroprotection |

| Salubrinal | Small molecule | Inhibits eIF2α dephosphorylation | Protects against ER stress |

作用機序

ML291は、PERK / eIF2α / CHOP経路を選択的に標的とすることで、未折り畳みタンパク質応答のアポトーシス経路を活性化します。これは、持続的な小胞体ストレスを経験している細胞でアポトーシスの誘導につながります。 この化合物は、UPRの適応能力を圧倒し、細胞死をもたらします .

類似化合物との比較

類似化合物

ML364: UPR誘導特性が類似した別のスルホンアミドベンザミド化合物。

WNK463: 分子標的は異なるが、アポトーシス効果は類似したキナーゼ阻害剤。

ML291の独自性

This compoundは、UPRのアポトーシス経路に対する高い選択性で独自であり、アポトーシスと潜在的ながん治療の研究のための貴重なツールとなっています。 正常な細胞を温存しながら、がん細胞で特異的にアポトーシスを誘導する能力は、その治療的可能性を強調しています .

生物活性

Overview of ML291

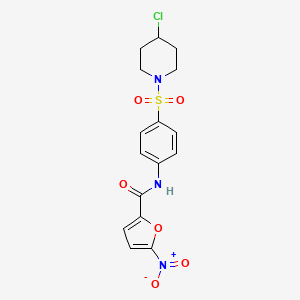

This compound, chemically known as N-(4-((4-chloropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide, is a small molecule that has garnered attention in the fields of biochemistry and pharmacology due to its unique mechanism of inducing apoptosis, particularly in cancer cells. Its primary action involves the activation of the apoptotic arm of the unfolded protein response (UPR), a critical cellular pathway that manages protein folding and degradation under stress conditions.

This compound selectively activates CHOP (CCAAT/enhancer-binding protein homologous protein), a transcription factor that plays a pivotal role in mediating apoptosis during cellular stress. Under conditions where misfolded proteins accumulate, the UPR is activated to enhance protein folding and promote degradation of misfolded proteins. If the stress persists, this pathway can trigger programmed cell death. This compound's ability to specifically activate the apoptotic pathway without affecting adaptive responses distinguishes it from other compounds with similar mechanisms.

Biological Activity and Efficacy

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:

- Colon Cancer

- Melanoma

- Renal Cancer

In vitro studies have demonstrated that this compound effectively induces cell death by overwhelming the adaptive capacity of the UPR, resulting in typical apoptotic morphological changes such as cell shrinkage, chromatin condensation, and DNA fragmentation. The compound has shown greater than average antitumor activity in an NCI-60 panel, which evaluates the efficacy of compounds against a diverse range of cancer cell lines .

Table 1: Summary of Biological Activity Studies on this compound

Case Studies and Applications

This compound's unique mechanism has led to its exploration not only in oncology but also in neuroprotection. By selectively inducing apoptosis in stressed cells, this compound may help eliminate dysfunctional cells while preserving healthier ones, potentially providing therapeutic benefits in neurodegenerative diseases.

Case Study Example: Neuroprotection

In a preliminary study focusing on neuroprotective effects, this compound was tested on neuronal cell lines subjected to endoplasmic reticulum stress. The results indicated a selective induction of apoptosis in stressed neurons while sparing healthy cells, suggesting potential applications for treating conditions like Alzheimer's disease.

Interaction Studies

Interactions with various proteins involved in apoptosis and UPR signaling pathways have been extensively studied using techniques such as surface plasmon resonance (SPR) and co-immunoprecipitation assays. Notably, this compound's binding affinity for CHOP underscores its role in mediating apoptotic pathways under stress conditions.

Table 2: Comparison with Similar Compounds

| Compound Name | Chemical Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| CCT020312 | Sulfonamide | Induces apoptosis via UPR | Selective for certain cancer types |

| GSK2606414 | Small molecule | Inhibitor of PERK pathway | Focused on neuroprotection |

| Salubrinal | Small molecule | Inhibits eIF2α dephosphorylation | Protects against ER stress |

| Tunicamycin | Antibiotic | Induces protein misfolding | Broad-spectrum effects on protein synthesis |

This compound stands out due to its specific activation of the apoptotic arm of UPR without affecting adaptive responses, which is not commonly seen among similar compounds. This specificity may offer advantages in targeting cancer cells while sparing normal cells under less stressful conditions.

特性

IUPAC Name |

N-[4-(4-chloropiperidin-1-yl)sulfonylphenyl]-5-nitrofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O6S/c17-11-7-9-19(10-8-11)27(24,25)13-3-1-12(2-4-13)18-16(21)14-5-6-15(26-14)20(22)23/h1-6,11H,7-10H2,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMLYHZJKCRLOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1Cl)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523437-16-2 |

Source

|

| Record name | 1523437-16-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。